3,5-dibromo-4-fluorobenzaldehyde

Catalog No.
S6438721
CAS No.
477535-39-0
M.F
C7H3Br2FO
M. Wt
281.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-4-fluorobenzaldehyde

CAS Number

477535-39-0

Product Name

3,5-dibromo-4-fluorobenzaldehyde

Molecular Formula

C7H3Br2FO

Molecular Weight

281.9

3,5-Dibromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO\text{C}_7\text{H}_3\text{Br}_2\text{F}\text{O}. It appears as a yellow crystalline solid with a melting point of 120-122°C and is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene. This compound is significant in synthetic organic chemistry, serving as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its structure features two bromine atoms and one fluorine atom attached to a benzaldehyde moiety, which imparts unique reactivity and properties essential for its applications in chemical synthesis and research .

Typical of aldehydes and halogenated compounds. Notable reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of bromine and fluorine substituents can direct electrophilic attack on the aromatic ring, allowing for further functionalization.
  • Condensation Reactions: It can react with amines to form Schiff bases, which are often studied for their biological activities.

The compound's reactivity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the bromine atoms .

Research indicates that 3,5-dibromo-4-fluorobenzaldehyde exhibits antimicrobial properties against various bacterial and fungal strains. Additionally, preliminary studies suggest potential anticancer activity, although comprehensive investigations are required to elucidate its mechanisms of action. The compound's halogenated structure may contribute to its biological effects by affecting cell signaling pathways or inducing apoptosis in cancer cells .

Several synthetic routes have been developed for 3,5-dibromo-4-fluorobenzaldehyde:

  • From 3,5-Dibromoaniline: The most common method involves reacting 3,5-dibromoaniline with fluorobenzaldehyde in the presence of a catalyst such as tetra-n-butylammonium tribromide. The reaction typically requires purification through recrystallization to yield the final product .
  • Ultrasonic-Assisted Synthesis: Another method employs ultrasonic waves to facilitate the reaction between 4-fluorobenzaldehyde and sodium bromide in dichloromethane. This approach enhances reaction rates and yields .
  • Catalytic Bromination: A process using zinc bromide as a catalyst allows for selective bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde, which can be further brominated to yield 3,5-dibromo-4-fluorobenzaldehyde .

3,5-Dibromo-4-fluorobenzaldehyde finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds.
  • Agrochemicals: Utilized in developing pesticides and herbicides due to its antimicrobial properties.
  • Dyes and Pigments: Its unique structure allows incorporation into dye formulations.
  • Material Science: Employed in creating novel materials for electronic applications .

Interaction studies involving 3,5-dibromo-4-fluorobenzaldehyde focus on its biological activity against pathogens and cancer cells. Research indicates it may interfere with cellular processes such as DNA replication or protein synthesis. Further studies are needed to establish specific interaction mechanisms and potential therapeutic applications .

Several compounds share structural similarities with 3,5-dibromo-4-fluorobenzaldehyde. These include:

Compound NameMolecular FormulaKey Features
3-Bromo-4-fluorobenzaldehydeC7H4BrFO\text{C}_7\text{H}_4\text{Br}\text{F}\text{O}Contains one bromine atom; simpler structure
3-Bromo-5-chloro-4-fluorobenzaldehydeC7H3BrClFO\text{C}_7\text{H}_3\text{BrClF}\text{O}Contains chlorine instead of bromine; different reactivity
2-Bromo-4-fluorobenzaldehydeC7H4BrFO\text{C}_7\text{H}_4\text{Br}\text{F}\text{O}Bromine at position 2; distinct electronic effects

The uniqueness of 3,5-dibromo-4-fluorobenzaldehyde lies in its specific arrangement of halogen substituents that influence its chemical reactivity and biological activity compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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